molecular formula C11H15ClN2OS B12126261 Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- CAS No. 86847-85-0

Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl-

Katalognummer: B12126261
CAS-Nummer: 86847-85-0
Molekulargewicht: 258.77 g/mol
InChI-Schlüssel: DBMCXQXEQXTPLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a methylthio group, along with a propanamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by the introduction of a methylthio group. The final step involves the formation of the propanamide moiety through an amide coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the amide group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propanamide: A simpler amide with a propanoic acid moiety.

    N-(4-methoxyphenyl)-3-chloropropanamide: A related compound with a different substitution pattern on the aromatic ring.

Uniqueness

Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

86847-85-0

Molekularformel

C11H15ClN2OS

Molekulargewicht

258.77 g/mol

IUPAC-Name

N-(5-chloro-3-methylsulfanylpyridin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H15ClN2OS/c1-11(2,3)10(15)14-9-8(16-4)5-7(12)6-13-9/h5-6H,1-4H3,(H,13,14,15)

InChI-Schlüssel

DBMCXQXEQXTPLZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=N1)Cl)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.